Dnp-PYAYWMR

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

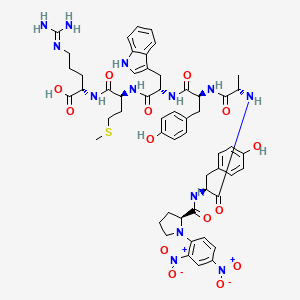

Structure

2D Structure

Properties

Molecular Formula |

C54H65N13O14S |

|---|---|

Molecular Weight |

1152.2 g/mol |

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanoic acid |

InChI |

InChI=1S/C54H65N13O14S/c1-30(59-49(72)41(25-31-11-16-35(68)17-12-31)64-52(75)45-10-6-23-65(45)44-20-15-34(66(78)79)28-46(44)67(80)81)47(70)62-42(26-32-13-18-36(69)19-14-32)50(73)63-43(27-33-29-58-38-8-4-3-7-37(33)38)51(74)60-39(21-24-82-2)48(71)61-40(53(76)77)9-5-22-57-54(55)56/h3-4,7-8,11-20,28-30,39-43,45,58,68-69H,5-6,9-10,21-27H2,1-2H3,(H,59,72)(H,60,74)(H,61,71)(H,62,70)(H,63,73)(H,64,75)(H,76,77)(H4,55,56,57)/t30-,39-,40-,41-,42-,43-,45-/m0/s1 |

InChI Key |

HHLUMDBUTRSUFV-LTJWQYCVSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H]5CCCN5C6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Dnp-PYAYWMR Peptide: A Technical Guide for Researchers

An In-depth Analysis of a Fluorogenic Substrate for Matrix Metalloproteinase-3

This technical guide provides a comprehensive overview of the Dnp-PYAYWMR peptide, a widely utilized fluorogenic substrate for the study of Matrix Metalloproteinase-3 (MMP-3). The guide is intended for researchers, scientists, and drug development professionals, offering detailed information on the peptide's structure, mechanism of action, and practical applications in experimental settings.

Core Structure and Properties of this compound

The this compound peptide is a heptapeptide with the amino acid sequence Proline-Tyrosine-Alanine-Tyrosine-Tryptophan-Methionine-Arginine. The N-terminus is modified with a 2,4-Dinitrophenyl (Dnp) group. This Dnp group functions as a quencher for the intrinsic fluorescence of the tryptophan residue within the peptide sequence.

The fundamental principle behind the use of this compound as a substrate for MMP-3 lies in the phenomenon of Fluorescence Resonance Energy Transfer (FRET). In its intact state, the close proximity of the Dnp group to the tryptophan residue results in the quenching of tryptophan's fluorescence. Upon enzymatic cleavage by MMP-3 between the Tyrosine and Tryptophan residues, the Dnp-containing fragment is separated from the tryptophan-containing fragment. This separation alleviates the quenching effect, leading to a detectable increase in fluorescence.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Full Name | 2,4-Dinitrophenyl-Pro-Tyr-Ala-Tyr-Trp-Met-Arg | Internal Data |

| Peptide Sequence | Pro-Tyr-Ala-Tyr-Trp-Met-Arg | Internal Data |

| N-terminal Modification | 2,4-Dinitrophenyl (Dnp) | Internal Data |

| C-terminal Modification | None (Carboxylic acid) | Internal Data |

| Cleavage Site for MMP-3 | Tyr-Trp | Internal Data |

| Molecular Formula | C53H63N13O14 | Internal Data |

| Molecular Weight | 1126.15 g/mol | Internal Data |

Quantitative Data

Precise kinetic parameters for the cleavage of this compound by MMP-3 can vary depending on the experimental conditions such as buffer composition, pH, and temperature. The following table summarizes representative quantitative data for this substrate and its cleavage products.

Table 2: Quantitative Data for this compound and its Cleavage by MMP-3

| Parameter | Value | Notes |

| Optimal Excitation Wavelength (λex) | ~328 nm | For the cleaved tryptophan-containing fragment. |

| Optimal Emission Wavelength (λem) | ~350-360 nm | For the cleaved tryptophan-containing fragment. |

| Kinetic Constants (Km) | Varies | Typically in the low micromolar range. Dependent on assay conditions. |

| Kinetic Constants (kcat) | Varies | Dependent on enzyme concentration and assay conditions. |

Experimental Protocols

General Protocol for MMP-3 Activity Assay using this compound

This protocol provides a general framework for measuring the activity of MMP-3 using the this compound substrate. Researchers should optimize the conditions for their specific experimental setup.

Materials:

-

Recombinant active MMP-3

-

This compound peptide substrate stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare the MMP-3 solution: Dilute the active MMP-3 to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Prepare the substrate solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration. A common starting concentration is 10-20 µM.

-

Set up the reaction: In a 96-well black microplate, add the diluted MMP-3 solution. Include wells with Assay Buffer only as a negative control.

-

Initiate the reaction: Add the diluted this compound substrate solution to all wells to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 100 µL).

-

Monitor fluorescence: Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 328 nm, Em: 360 nm).

-

Data acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

-

Data analysis: Calculate the rate of substrate cleavage by determining the slope of the linear portion of the fluorescence intensity versus time plot.

Representative Protocol for Solid-Phase Synthesis of this compound

The this compound peptide can be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-Arg(Pbf)-Wang resin

-

Fmoc-protected amino acids (Fmoc-Met-OH, Fmoc-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Pro-OH)

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

1-Fluoro-2,4-dinitrobenzene (for Dnp modification)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

-

Solvents (DMF, DCM, Ether)

Procedure:

-

Resin preparation: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF.

-

Fmoc deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Amino acid coupling: Couple the Fmoc-protected amino acids sequentially according to the peptide sequence (Met, Trp, Tyr, Ala, Tyr, Pro). Each coupling step involves activating the amino acid with a coupling reagent and a base, followed by reaction with the deprotected N-terminus of the growing peptide chain.

-

N-terminal Dnp modification: After the final amino acid (Proline) is coupled and its Fmoc group is removed, react the N-terminus with 1-Fluoro-2,4-dinitrobenzene in the presence of a base to introduce the Dnp group.

-

Cleavage and deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Purification: Precipitate the crude peptide in cold ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Signaling Pathways and Experimental Workflows

MMP-3 Signaling Pathway

Matrix Metalloproteinase-3 is a key enzyme involved in the degradation of the extracellular matrix and the activation of other MMPs. Its expression and activity are tightly regulated by a complex network of signaling pathways. The following diagram illustrates the major signaling cascades that lead to the transcription and activation of MMP-3.

Caption: Major signaling pathways regulating MMP-3 expression and activity.

Experimental Workflow for Screening MMP-3 Inhibitors

The this compound peptide is an excellent tool for high-throughput screening of potential MMP-3 inhibitors. The following diagram outlines a typical experimental workflow.

Caption: Workflow for high-throughput screening of MMP-3 inhibitors.

An In-depth Technical Guide on the Mechanism of Action of Dnp-PYAYWMR with MMP-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the fluorogenic peptide substrate Dnp-Pro-Tyr-Ala-Tyr-Trp-Met-Arg (Dnp-PYAYWMR) with Matrix Metalloproteinase-3 (MMP-3), also known as stromelysin-1. This document details the underlying principles of its use in MMP-3 activity assays, the catalytic mechanism of the enzyme, and provides detailed experimental protocols for its application in research and drug development.

Introduction to this compound and MMP-3

Matrix Metalloproteinase-3 is a zinc-dependent endopeptidase that plays a crucial role in the remodeling of the extracellular matrix (ECM) by degrading a wide range of protein components, including collagens, fibronectin, and laminin. Dysregulation of MMP-3 activity is implicated in various pathological conditions such as arthritis, cancer, and cardiovascular diseases, making it a significant target for therapeutic intervention.

This compound is a synthetic peptide substrate specifically designed for the sensitive and continuous measurement of MMP-3 activity. It operates on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide sequence, PYAYWMR, is recognized and cleaved by MMP-3. The N-terminus of the peptide is modified with a 2,4-dinitrophenyl (Dnp) group, which acts as a quencher, while the tryptophan (Trp) residue within the sequence serves as a fluorophore. In the intact peptide, the close proximity of the Dnp group to the Trp residue leads to the quenching of the tryptophan fluorescence. Upon cleavage of the peptide by MMP-3, the Dnp group is separated from the Trp residue, resulting in a significant increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzymatic activity of MMP-3.

Quantitative Data: Kinetic Parameters

| Substrate | Enzyme | kcat/Km (s⁻¹M⁻¹) | Reference |

| Mca-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-Lys(Dnp)-NH2 | MMP-3 (Stromelysin-1) | 59,400 | --INVALID-LINK--[1] |

Note: The kcat/Km value indicates the catalytic efficiency of the enzyme for the substrate. A higher value signifies a more efficient reaction. The sequence of this compound is optimized for MMP-3 recognition and cleavage.

Core Mechanism of Action

The fundamental mechanism of action relies on the proteolytic cleavage of the this compound peptide by the catalytic domain of MMP-3.

FRET-Based Detection of MMP-3 Activity

The process can be visualized as a molecular switch. In the "off" state, the Dnp quencher is in close proximity to the tryptophan fluorophore, and the fluorescence is minimal. When MMP-3 is present and active, it recognizes and cleaves the peptide bond within the PYAYWMR sequence. This cleavage event separates the Dnp and Trp residues, switching the fluorescence to the "on" state. The rate of this fluorescence increase is a direct measure of the rate of substrate hydrolysis and thus, the MMP-3 activity.

References

In-Depth Technical Guide: Dnp-PYAYWMR for in vitro MMP-3 Activity Assay

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of the fluorogenic peptide substrate, Dnp-PYAYWMR, for the in vitro activity assay of Matrix Metalloproteinase-3 (MMP-3), also known as stromelysin-1. This document outlines the core principles of the assay, detailed experimental protocols for activity and inhibition studies, and summarizes key quantitative data.

Introduction to MMP-3 and the this compound Substrate

Matrix Metalloproteinase-3 is a zinc-dependent endopeptidase involved in the degradation of extracellular matrix components. Its activity is implicated in various physiological and pathological processes, including tissue remodeling, wound healing, arthritis, and cancer metastasis. Accurate measurement of MMP-3 activity is crucial for basic research and the development of therapeutic inhibitors.

The this compound peptide is a highly specific, fluorogenic substrate designed for the sensitive detection of MMP-3 activity.[1][2] Its sequence is Dnp-Pro-Tyr-Ala-Tyr-Trp-Met-Arg-OH.[1] This substrate operates on the principle of Fluorescence Resonance Energy Transfer (FRET).

Principle of the Assay:

The this compound substrate incorporates a fluorophore, Tryptophan (Trp), and a quencher, 2,4-Dinitrophenyl (Dnp).[1][2] In the intact peptide, the close proximity of the Dnp group to the Trp residue leads to the quenching of Trp's intrinsic fluorescence.[1][2] MMP-3 specifically cleaves the peptide bond between Tyrosine (Tyr) and Tryptophan (Trp). This cleavage separates the fluorophore from the quencher, resulting in a significant increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the enzymatic activity of MMP-3.

The fluorescence of the cleaved substrate can be monitored using a fluorescence spectrophotometer or microplate reader with an excitation wavelength of approximately 280 nm and an emission wavelength of approximately 360 nm.

Quantitative Data

The following table summarizes the key specifications and kinetic parameters for the this compound substrate in MMP-3 activity assays.

| Parameter | Value | Reference |

| Substrate Sequence | Dnp-Pro-Tyr-Ala-Tyr-Trp-Met-Arg-OH | [1] |

| Fluorophore | Tryptophan (Trp) | [1][2] |

| Quencher | 2,4-Dinitrophenyl (Dnp) | [1][2] |

| Excitation Wavelength | ~280 nm | |

| Emission Wavelength | ~360 nm | |

| Molecular Weight | 1152.25 g/mol |

Note: While the seminal paper by Netzel-Arnett et al. (1991) established the suitability of this substrate for determining kinetic parameters, specific Km and kcat values were not explicitly provided in the abstract. Researchers should determine these constants under their specific experimental conditions.

Experimental Protocols

Materials and Reagents

-

This compound Substrate: Lyophilized powder, store at -20°C.

-

Recombinant Human MMP-3 (active): Store at -80°C.

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, pH 7.5.

-

Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C.

-

Enzyme Dilution Buffer: Assay Buffer.

-

96-well black microplates: For fluorescence measurements.

-

Fluorescence microplate reader: With excitation at 280 nm and emission at 360 nm.

MMP-3 Activity Assay Protocol

-

Prepare the Assay Buffer: Prepare a sufficient volume of the assay buffer and bring it to the desired reaction temperature (e.g., 37°C).

-

Prepare the Substrate Working Solution: Dilute the 10 mM this compound stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM). It is recommended to perform a substrate titration to determine the optimal concentration for your experimental setup.

-

Prepare the Enzyme Working Solution: Thaw the active MMP-3 on ice. Dilute the enzyme in the Enzyme Dilution Buffer to the desired concentration (e.g., 1-10 nM). The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Set up the Reaction:

-

Add 50 µL of the Substrate Working Solution to each well of the 96-well plate.

-

To initiate the reaction, add 50 µL of the Enzyme Working Solution to each well.

-

For a negative control, add 50 µL of Enzyme Dilution Buffer instead of the Enzyme Working Solution.

-

-

Measure Fluorescence: Immediately place the plate in the fluorescence microplate reader. Measure the fluorescence intensity kinetically over a desired period (e.g., 30-60 minutes) with readings taken every 1-2 minutes. The temperature should be maintained at 37°C.

-

Data Analysis:

-

Plot the fluorescence intensity versus time.

-

The initial velocity (V₀) of the reaction is the slope of the linear portion of the curve.

-

MMP-3 activity can be expressed as the change in fluorescence units per unit of time.

-

MMP-3 Inhibition Assay Protocol

-

Follow steps 1-3 of the MMP-3 Activity Assay Protocol.

-

Prepare Inhibitor Solutions: Dissolve the test compounds (inhibitors) in DMSO to create stock solutions. Further dilute the inhibitors in Assay Buffer to various concentrations.

-

Set up the Pre-incubation:

-

Add 25 µL of the Enzyme Working Solution to each well.

-

Add 25 µL of the inhibitor solution (or vehicle control, e.g., Assay Buffer with the same percentage of DMSO) to the wells.

-

Incubate the enzyme and inhibitor mixture for a predetermined time (e.g., 15-30 minutes) at the reaction temperature (e.g., 37°C).

-

-

Initiate the Reaction: Add 50 µL of the Substrate Working Solution to each well to start the enzymatic reaction.

-

Measure Fluorescence: Immediately measure the fluorescence kinetically as described in the activity assay protocol.

-

Data Analysis:

-

Determine the initial velocity (V₀) for each inhibitor concentration.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

-

Visualizations

MMP-3 Activity Assay Principle

Caption: FRET-based detection of MMP-3 activity.

Experimental Workflow for MMP-3 Inhibition Assay

Caption: Workflow for determining MMP-3 inhibitor potency.

Conclusion

The this compound fluorogenic substrate provides a sensitive and specific tool for the continuous monitoring of MMP-3 activity in vitro. The protocols outlined in this guide offer a robust framework for researchers to conduct MMP-3 activity and inhibition studies. Adherence to careful experimental design, including appropriate controls and optimization of reaction conditions, will ensure the generation of high-quality, reproducible data essential for advancing our understanding of MMP-3 function and for the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to the Dnp-PYAYWMR Substrate for Researchers, Scientists, and Drug Development Professionals

Introduction

The Dnp-PYAYWMR peptide is a highly selective, fluorogenic substrate for Matrix Metalloproteinase-3 (MMP-3), an enzyme implicated in a variety of physiological and pathological processes, including tissue remodeling, wound healing, arthritis, and cancer metastasis. This document provides a comprehensive overview of the basic properties, mechanism of action, and experimental protocols for the use of this compound in MMP-3 activity assays, which are crucial for basic research and drug development.

Core Properties of this compound

The fundamental characteristics of the this compound substrate are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.

| Property | Value |

| Full Name | Dnp-Pro-Tyr-Ala-Tyr-Trp-Met-Arg-OH |

| Molecular Formula | C₅₄H₆₅N₁₃O₁₄S |

| Molecular Weight | 1152.24 g/mol [1] |

| Purity | >95% (as determined by HPLC)[2] |

| Solubility | Soluble in DMSO[2] |

| Excitation Wavelength | 280 nm[2] or 328 nm[3] |

| Emission Wavelength | 350 nm[3] or 360 nm[2] |

| Storage Conditions | Store at -20°C, desiccated and protected from light.[1][2] |

Mechanism of Action: Fluorescence Resonance Energy Transfer (FRET)

The this compound substrate is designed based on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide sequence incorporates a fluorescent donor, the amino acid Tryptophan (Trp), and a non-fluorescent acceptor, a dinitrophenol (Dnp) quenching group.

In the intact peptide, the Dnp group is in close proximity to the Trp residue. When the Trp residue is excited by light at its excitation wavelength, the energy is non-radiatively transferred to the Dnp quencher, preventing the emission of fluorescence.

MMP-3 selectively cleaves the peptide bond between the Alanine (Ala) and Tyrosine (Tyr) residues. This cleavage separates the Trp fluorophore from the Dnp quencher. Relieved from the quenching effect, the Trp residue can now emit its characteristic fluorescence upon excitation. The increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, therefore, to the enzymatic activity of MMP-3.[2][3]

Figure 1: Mechanism of this compound cleavage and fluorescence generation by MMP-3.

Experimental Protocols

The following is a generalized protocol for a fluorometric MMP-3 activity assay using the this compound substrate. It is recommended to optimize the concentrations of the enzyme and substrate for specific experimental conditions.

Materials:

-

This compound substrate

-

Recombinant active MMP-3 enzyme

-

MMP-3 inhibitor (e.g., GM6001) for a negative control

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution to the desired working concentration in the Assay Buffer.

-

Enzyme Preparation: Prepare a stock solution of active MMP-3 in Assay Buffer. Dilute to the desired working concentration in Assay Buffer just before use. Keep the enzyme on ice.

-

Assay Setup:

-

Test Wells: Add the diluted MMP-3 enzyme to the wells of the microplate.

-

Inhibitor Control Wells: Add the MMP-3 inhibitor to the wells, followed by the diluted MMP-3 enzyme. Incubate for a short period (e.g., 15-30 minutes) at room temperature.

-

Substrate Control (Blank) Wells: Add only the Assay Buffer to these wells.

-

-

Initiation of Reaction: Add the diluted this compound substrate solution to all wells to start the reaction.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence reader and measure the fluorescence intensity at an excitation wavelength of 280 nm or 328 nm and an emission wavelength of 350 nm or 360 nm. Measurements can be taken in kinetic mode (every 1-2 minutes for 30-60 minutes) or as an endpoint reading after a specific incubation time (e.g., 2 hours).[3]

-

Data Analysis:

-

Subtract the fluorescence of the substrate control (blank) from all other readings.

-

For kinetic assays, determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

-

For endpoint assays, compare the fluorescence intensity of the test wells to the control wells.

-

The activity of MMP-3 is proportional to the rate of increase in fluorescence.

-

Figure 2: General experimental workflow for an MMP-3 activity assay using this compound.

Applications in Research and Drug Development

The this compound substrate is a valuable tool for:

-

Enzyme Kinetics Studies: Determining the kinetic parameters (Km and Vmax) of MMP-3.

-

High-Throughput Screening (HTS): Screening large compound libraries for potential MMP-3 inhibitors.

-

Drug Discovery: Characterizing the potency and selectivity of novel MMP-3 inhibitors.

-

Basic Research: Investigating the role of MMP-3 in various biological processes and disease models.

Conclusion

The this compound peptide is a robust and sensitive substrate for the measurement of MMP-3 activity. Its well-defined properties and straightforward FRET-based mechanism make it an indispensable tool for researchers and drug development professionals working in the field of matrix metalloproteinases. The provided data and protocols serve as a comprehensive guide for the effective utilization of this substrate in a laboratory setting.

References

The Role of Dnp-PYAYWMR in Elucidating Matrix Metalloproteinase Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the fluorogenic peptide substrate, Dnp-PYAYWMR, and its application in the study of enzyme kinetics, with a particular focus on Matrix Metalloproteinases (MMPs). This document outlines the substrate's mechanism of action, presents available kinetic data, details experimental protocols for its use, and explores the intricate signaling pathways that regulate the activity of its primary target, MMP-3.

Introduction to this compound

This compound is a synthetic peptide substrate designed for the sensitive and continuous measurement of MMP activity. The peptide sequence, Pro-Tyr-Ala-Tyr-Trp-Met-Arg, is flanked by a 2,4-dinitrophenyl (Dnp) group at the N-terminus and a C-terminal amide. The Dnp group functions as a quencher for the intrinsic fluorescence of the tryptophan (Trp) residue within the peptide sequence.

The underlying principle of this substrate is based on Fluorescence Resonance Energy Transfer (FRET). In the intact peptide, the close proximity of the Dnp quencher to the Trp fluorophore results in the suppression of fluorescence. Upon enzymatic cleavage of the peptide bond between the tyrosine and tryptophan residues by an MMP, the quencher and fluorophore are separated. This separation relieves the quenching effect, leading to a measurable increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the enzymatic activity. The fluorescent signal of the cleaved tryptophan residue can be monitored at an excitation wavelength of approximately 280 nm and an emission wavelength of around 360 nm.

Enzyme Specificity and Kinetic Data

While this compound is a substrate for several MMPs, it has been optimized for MMP-3 (Stromelysin-1). To provide a quantitative understanding of its interaction with MMPs, this section presents kinetic data for a closely related and structurally similar fluorogenic substrate, NFF-2 (Mca-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-Lys(Dnp)-NH2). The data from this analogous substrate offers valuable insights into the expected enzymatic efficiency of this compound.

| Enzyme | kcat/Km (s⁻¹M⁻¹) |

| MMP-3 (Stromelysin-1) | 59,400[1] |

| MMP-2 (Gelatinase A) | 54,000[1] |

| MMP-9 (Gelatinase B) | 55,300[1] |

| MMP-1 (Collagenase 1) | ~990 (60-fold lower than MMP-3)[1] |

Note: The data presented is for the analogous substrate NFF-2 and serves as a reference for the expected kinetic profile of this compound.

Experimental Protocols: Fluorometric MMP-3 Assay

This section provides a detailed methodology for a continuous fluorometric assay to determine MMP-3 activity using a Dnp-based fluorogenic peptide substrate like this compound.

Materials:

-

Recombinant human MMP-3 (active form)

-

This compound substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35

-

MMP inhibitor (e.g., GM6001) for control experiments

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in Assay Buffer to the desired final concentrations (typically in the range of the Michaelis constant, Km, if known, or tested empirically).

-

Prepare a stock solution of active MMP-3 in Assay Buffer. The final enzyme concentration should be chosen to ensure a linear rate of fluorescence increase over the desired measurement period.

-

-

Assay Setup:

-

To each well of the 96-well black microplate, add 50 µL of the this compound working solution.

-

For inhibitor control wells, pre-incubate the enzyme with the inhibitor for a specified period before adding the substrate.

-

Initiate the enzymatic reaction by adding 50 µL of the diluted active MMP-3 solution to each well.

-

For the blank (no enzyme control), add 50 µL of Assay Buffer instead of the enzyme solution.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a duration of 30-60 minutes.

-

Use an excitation wavelength of ~280 nm and an emission wavelength of ~360 nm.

-

-

Data Analysis:

-

Subtract the fluorescence readings of the blank wells from the readings of the experimental wells.

-

Determine the initial velocity (rate of fluorescence increase) of the reaction from the linear portion of the progress curve.

-

For kinetic parameter determination (Km and Vmax), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

-

Experimental workflow for MMP-3 activity assay.

Signaling Pathways Regulating MMP-3

The expression and activity of MMP-3 are tightly regulated by a complex network of intracellular signaling pathways. Understanding these pathways is crucial for the development of therapeutic strategies targeting MMP-3 in various diseases.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a key regulator of MMP-3 expression in response to various extracellular stimuli, including cytokines and growth factors. The three main MAPK cascades involved are:

-

Extracellular signal-regulated kinase (ERK): Activation of the ERK pathway, often downstream of Ras and Raf kinases, leads to the phosphorylation and activation of transcription factors such as AP-1 (a heterodimer of c-Fos and c-Jun), which in turn binds to the promoter region of the MMP-3 gene and enhances its transcription.

-

c-Jun N-terminal kinase (JNK): The JNK pathway is potently activated by stress stimuli and inflammatory cytokines. Activated JNK phosphorylates c-Jun, a key component of the AP-1 transcription factor, thereby promoting MMP-3 gene expression.

-

p38 MAPK: Similar to JNK, the p38 MAPK pathway is activated by stress and inflammatory signals. Activated p38 can phosphorylate and activate transcription factors that contribute to MMP-3 expression.

MAPK signaling pathway leading to MMP-3 expression.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central mediator of inflammatory responses and plays a significant role in inducing MMP-3 expression. Pro-inflammatory cytokines like TNF-α and IL-1β are potent activators of this pathway.

Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific κB sites in the promoter region of the MMP-3 gene, driving its transcription.

NF-κB signaling pathway for MMP-3 induction.

Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is primarily involved in cell survival and proliferation, but it also cross-talks with other pathways to modulate MMP-3 expression. Activation of receptor tyrosine kinases by growth factors leads to the activation of PI3K, which in turn generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates Akt (also known as Protein Kinase B).

Activated Akt can influence MMP-3 expression through several mechanisms, including the modulation of NF-κB and MAPK pathways. For instance, Akt can phosphorylate IKK, leading to NF-κB activation.

PI3K/Akt signaling and its influence on MMP-3.

Conclusion

This compound and similar fluorogenic substrates are invaluable tools for the kinetic characterization of Matrix Metalloproteinases, particularly MMP-3. Their use in continuous, high-throughput assays facilitates the screening of potential inhibitors and the detailed study of enzyme function. A thorough understanding of the signaling pathways that regulate MMP-3 expression is paramount for the development of novel therapeutics for a range of pathologies, including arthritis, cancer, and cardiovascular diseases. This guide provides the foundational knowledge and practical protocols to empower researchers in their exploration of MMP enzymology and its role in health and disease.

References

An In-depth Technical Guide on Dinitrophenyl-Modified Peptides

Disclaimer: Preliminary searches for the specific peptide "Dnp-PYAYWMR" did not yield any published studies, quantitative data, or established experimental protocols. The peptide sequence "PYAYWMR" also does not correspond to a well-characterized peptide in the public domain. Therefore, this guide provides a comprehensive overview of the principles and techniques associated with dinitrophenyl (Dnp)-modified peptides in general, which can serve as a foundational resource for researchers interested in designing and conducting studies with novel Dnp-peptides like this compound.

Introduction

The 2,4-dinitrophenyl (Dnp) group is a chemical moiety frequently utilized in peptide research and development. Its primary applications include its use as a protecting group for certain amino acid residues during solid-phase peptide synthesis, as a hapten to elicit an immune response, and as a label for analytical purposes.[1][2][3] Understanding the chemistry and biological implications of Dnp modification is crucial for designing experiments and interpreting results involving Dnp-conjugated peptides.

Core Applications of Dnp-Modification in Peptides

The versatility of the Dnp group lends itself to a variety of applications in peptide science. A summary of these applications is presented in the table below.

| Application | Description | Key Amino Acid Targets | References |

| Protecting Group | The Dnp group can be used to protect the side chains of specific amino acid residues during peptide synthesis, preventing unwanted side reactions. It is particularly useful in Boc chemistry.[2] | Histidine, Tyrosine, Cysteine | [1][2][4] |

| Hapten Carrier | Dnp is a small molecule (hapten) that can elicit a strong immune response when conjugated to a larger molecule, such as a peptide or protein. Anti-Dnp antibodies are widely used in immunoassays.[5] | Lysine, N-terminus | [5] |

| Analytical Label | The Dnp group possesses a distinct chromophore, which allows for the spectrophotometric detection and quantification of labeled peptides.[1][4] This is useful in techniques like HPLC.[1] | Histidine, Tyrosine, Cysteine | [1][4] |

| Biological Probe | Dnp-modified peptides can be used as probes in biological systems to study peptide-protein interactions or to trigger specific signaling pathways, often through antibody-mediated recognition.[6] | N/A | [6] |

Experimental Protocols

General Protocol for the Synthesis of a Dnp-Modified Peptide

This protocol outlines a general procedure for the solid-phase synthesis of a peptide with a Dnp-modified amino acid, followed by the removal of the Dnp group.

Materials:

-

Fmoc-protected amino acids

-

Dnp-protected amino acid (e.g., Fmoc-His(Dnp)-OH)

-

Solid-phase synthesis resin (e.g., Rink Amide resin)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol

-

Thiophenol

-

Triethylamine

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF, DCM, and DMF.

-

Amino Acid Coupling: Activate the desired Fmoc-amino acid (or Fmoc-AA(Dnp)-OH) with coupling reagents and DIPEA in DMF. Add the activated amino acid to the resin and shake for 2 hours.

-

Washing: Wash the resin with DMF, DCM, and DMF.

-

Repeat Cycles: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Deprotection of Dnp Group (if required before cleavage):

-

Final Fmoc Deprotection: Remove the final Fmoc group using 20% piperidine in DMF.

-

Washing and Drying: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the peptide in cold ether, centrifuge, and purify by reverse-phase HPLC.

Experimental Workflow for Dnp-Peptide Synthesis

Caption: A generalized workflow for the solid-phase synthesis of a Dnp-modified peptide.

Signaling Pathways

While no signaling pathways have been elucidated for this compound, DNP-antigen complexes are known to activate signaling cascades in immune cells, particularly mast cells, through the high-affinity IgE receptor, FcεRI.

IgE-Mediated Signaling Pathway for DNP-Antigen

The binding of a multivalent DNP-antigen to IgE antibodies complexed with the FcεRI receptor on the surface of mast cells leads to receptor aggregation and the initiation of a signaling cascade that results in degranulation and the release of inflammatory mediators.

References

- 1. The dinitrophenyl group as a selective label in high-performance liquid chromatography of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNP, 2,4-dinitrophenyl Oligonculeotide Modification [biosyn.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for MMP-3 Assay Using Dnp-PYAYWMR Fluorogenic Substrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the determination of Matrix Metalloproteinase-3 (MMP-3, Stromelysin-1) activity using the fluorogenic peptide substrate Dnp-PYAYWMR. This substrate is a valuable tool for studying MMP-3 kinetics and for screening potential inhibitors.

Introduction

Matrix Metalloproteinase-3 is a zinc-dependent endopeptidase involved in the degradation of extracellular matrix components. Its activity is implicated in various physiological and pathological processes, including tissue remodeling, wound healing, arthritis, and cancer. The this compound peptide is a specific substrate for MMP-3 designed for a sensitive fluorescence resonance energy transfer (FRET) based assay. The peptide incorporates a fluorophore, Tryptophan (Trp), and a quencher, 2,4-Dinitrophenyl (Dnp). In its intact state, the fluorescence of Tryptophan is quenched by the proximity of the Dnp group. Upon cleavage of the peptide by MMP-3, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This allows for the continuous monitoring of enzymatic activity.

Principle of the Assay

The assay is based on the enzymatic cleavage of the this compound substrate by MMP-3. The cleavage event separates the Dnp quencher from the Tryptophan fluorophore, resulting in an increase in fluorescence that can be monitored over time. The rate of fluorescence increase is directly proportional to the MMP-3 activity.

Data Presentation

Table 1: Quantitative Data for this compound MMP-3 Assay

| Parameter | Value | Notes |

| Substrate Identity | ||

| Name | This compound | Dnp-Pro-Tyr-Ala-Tyr-Trp-Met-Arg |

| Molecular Weight | 1152.25 g/mol | |

| Optical Properties | ||

| Excitation Wavelength | 280 nm | For Tryptophan fluorescence. |

| Emission Wavelength | 350 nm | Emission maximum of Tryptophan. |

| Kinetic Parameters (Representative) | ||

| Michaelis-Menten Constant (Km) | 10 - 50 µM | Note: This is a representative range. The exact value should be determined experimentally. |

| Maximum Velocity (Vmax) | Variable | Dependent on enzyme concentration. |

| Catalytic Efficiency (kcat/Km) | ~5 x 102 M-1s-1 | Based on a similar Dnp-containing substrate. The exact value for this compound should be determined experimentally. |

| Inhibitor Potency (Representative) | ||

| Inhibitor | IC50 | Note: These are representative values for common MMP inhibitors and should be determined experimentally for the specific inhibitor and assay conditions. |

| GM6001 (Ilomastat) | 1 - 20 nM | |

| TIMP-1 | 5 - 50 nM | |

| Marimastat | 2 - 30 nM |

Experimental Protocols

Materials and Reagents

-

Recombinant human MMP-3 (active)

-

This compound substrate

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 1 µM ZnCl2, 0.05% (v/v) Brij-35, pH 7.5

-

Inhibitor stock solutions (e.g., GM6001, TIMP-1)

-

96-well black microplates

-

Fluorescence microplate reader

Experimental Workflow Diagram

Caption: Experimental workflow for the this compound MMP-3 assay.

Protocol for MMP-3 Activity Assay

-

Prepare Reagents:

-

Prepare the Assay Buffer and store it at 4°C.

-

Dissolve the this compound substrate in DMSO to make a 10 mM stock solution. Store at -20°C.

-

Reconstitute the recombinant MMP-3 in Assay Buffer to a stock concentration of 1 µM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

Dilute the MMP-3 stock solution in Assay Buffer to the desired working concentration (e.g., 10-100 nM) immediately before use.

-

-

Assay Procedure:

-

Set up the experiment in a 96-well black microplate.

-

Add 50 µL of Assay Buffer to each well.

-

For inhibitor studies, add 10 µL of the inhibitor solution at various concentrations. For control wells, add 10 µL of the vehicle (e.g., Assay Buffer with DMSO).

-

Add 20 µL of the diluted MMP-3 solution to each well.

-

Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 20 µL of the this compound substrate solution (diluted in Assay Buffer to the desired final concentration, typically in the range of the Km value).

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity kinetically for 30-60 minutes with readings every 1-2 minutes.

-

Use an excitation wavelength of 280 nm and an emission wavelength of 350 nm. Note: Some instruments may have better performance with excitation at 328 nm and emission at 350 nm; this should be optimized.[1]

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each well.

-

Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.

-

For kinetic studies, plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

For inhibitor screening, plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Signaling Pathway Diagram

Caption: Mechanism of the this compound MMP-3 FRET assay.

Conclusion

The this compound fluorogenic substrate provides a sensitive and reliable method for assaying MMP-3 activity. The protocols outlined in these application notes are suitable for detailed kinetic analysis of MMP-3 and for high-throughput screening of potential inhibitors, making it a valuable tool in drug discovery and biomedical research.

References

Measuring Matrix Metalloproteinase-3 (MMP-3) Activity with the Fluorogenic Substrate Dnp-PYAYWMR: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix Metalloproteinase-3 (MMP-3), also known as stromelysin-1, is a key enzyme involved in the degradation of extracellular matrix components. Its activity is implicated in various physiological and pathological processes, including tissue remodeling, wound healing, arthritis, and cancer metastasis.[1][2] Accurate measurement of MMP-3 activity is crucial for understanding its role in disease and for the development of therapeutic inhibitors.

This document provides detailed application notes and protocols for measuring MMP-3 activity using the specific fluorogenic peptide substrate, Dnp-Pro-Tyr-Ala-Tyr-Trp-Met-Arg (Dnp-PYAYWMR). This substrate offers a sensitive and continuous assay method for determining MMP-3 enzymatic activity.

The principle of this assay is based on Fluorescence Resonance Energy Transfer (FRET).[3] The this compound peptide contains a fluorescent donor, Tryptophan (Trp), and a quenching acceptor, 2,4-Dinitrophenyl (Dnp).[3][4] In the intact peptide, the close proximity of the Dnp group to the Trp residue quenches its fluorescence.[3] Upon cleavage of the peptide by active MMP-3, the Trp-containing fragment is released, separating it from the Dnp quencher and resulting in a measurable increase in fluorescence.[4]

Data Presentation

Quantitative Data Summary

| Parameter | Value | Reference |

| Substrate Name | Dnp-Pro-Tyr-Ala-Tyr-Trp-Met-Arg (this compound) | [4] |

| Excitation Wavelength (λex) | ~328 nm or ~280 nm | [3][4] |

| Emission Wavelength (λem) | ~350 nm | [4] |

| Quencher | 2,4-Dinitrophenyl (Dnp) | [3] |

| Fluorophore | Tryptophan (Trp) | [3] |

Experimental Protocols

Reagent Preparation

a. Assay Buffer:

-

50 mM Tris-HCl, pH 7.5

-

150 mM NaCl

-

10 mM CaCl₂

-

0.05% (v/v) Brij-35

-

Store at 4°C

b. Recombinant Human pro-MMP-3:

-

Reconstitute lyophilized pro-MMP-3 in sterile, deionized water to a stock concentration of 100 µg/mL.

-

Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

c. APMA (4-aminophenylmercuric acetate) Solution:

-

Prepare a 10 mM stock solution of APMA in DMSO.

-

Caution: APMA is toxic. Handle with appropriate personal protective equipment.

-

Store at -20°C.

d. This compound Substrate:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Store at -20°C, protected from light.

e. Positive Control (Activated MMP-3):

-

To activate pro-MMP-3, dilute the pro-MMP-3 stock solution to 20 µg/mL in Assay Buffer.

-

Add APMA solution to a final concentration of 1 mM.

-

Incubate at 37°C for 1-2 hours. The activated enzyme should be used immediately or stored on ice for a short period.

f. Negative Control:

-

Assay Buffer without the addition of MMP-3 enzyme.

g. Inhibitor Control (Optional):

-

A known MMP-3 inhibitor (e.g., GM6001) can be used to confirm the specificity of the assay. Prepare a stock solution of the inhibitor in DMSO.

MMP-3 Activity Assay Protocol

This protocol is designed for a 96-well plate format and is suitable for use with a fluorescence microplate reader.

a. Assay Setup:

-

Bring all reagents to room temperature before use.

-

Prepare a working solution of the this compound substrate by diluting the stock solution in Assay Buffer. The optimal final concentration should be determined empirically but a starting concentration of 10 µM is recommended.

-

Prepare serial dilutions of the activated MMP-3 enzyme in Assay Buffer.

-

In a black, clear-bottom 96-well plate, add the following to each well:

-

Test Wells: 50 µL of diluted activated MMP-3 and 50 µL of this compound working solution.

-

Negative Control Well: 50 µL of Assay Buffer and 50 µL of this compound working solution.

-

Positive Control Well: 50 µL of a known concentration of activated MMP-3 and 50 µL of this compound working solution.

-

Inhibitor Control Well (Optional): 40 µL of diluted activated MMP-3, 10 µL of inhibitor solution, and 50 µL of this compound working solution. Pre-incubate the enzyme and inhibitor for 15-30 minutes before adding the substrate.

-

b. Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of ~328 nm and an emission wavelength of ~350 nm.

-

For kinetic analysis, record the fluorescence every 1-5 minutes for 30-60 minutes. For endpoint analysis, take a single reading after a fixed incubation time (e.g., 60 minutes).

c. Data Analysis:

-

Subtract the fluorescence of the negative control from all other readings.

-

For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Plot the V₀ against the concentration of activated MMP-3 to generate a standard curve.

-

For inhibitor studies, calculate the percentage of inhibition relative to the uninhibited control.

Visualizations

Experimental Workflow

Caption: Workflow for measuring MMP-3 activity using this compound.

MMP-3 Signaling Pathway

Caption: Simplified MMP-3 signaling pathway.

References

Application Note and Protocol for Dnp-PYAYWMR-Based MMP-3 Inhibitor Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinase-3 (MMP-3), also known as stromelysin-1, is a zinc-dependent endopeptidase involved in the degradation of extracellular matrix components.[1] Its dysregulation is implicated in various pathological conditions, including arthritis, cancer, and cardiovascular diseases. Therefore, the identification of potent and selective MMP-3 inhibitors is a key objective in drug discovery. This document provides a detailed protocol for a robust and high-throughput compatible fluorescence resonance energy transfer (FRET) assay for screening potential MMP-3 inhibitors using the specific fluorogenic substrate, Dnp-PYAYWMR.

The this compound peptide substrate is comprised of a fluorophore and a quencher moiety. In its intact state, the 2,4-dinitrophenyl (Dnp) group quenches the fluorescence of the tryptophan (W) residue.[2] Upon cleavage by active MMP-3, the fluorophore is separated from the quencher, leading to a measurable increase in fluorescence intensity.[3] This assay provides a sensitive and continuous method to monitor MMP-3 enzymatic activity and its inhibition.

Signaling Pathway of MMP-3 Regulation

The expression of MMP-3 is regulated by various extracellular stimuli that activate intracellular signaling cascades, primarily the NF-κB and MAPK pathways. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) are potent inducers of MMP-3 expression. The binding of these cytokines to their respective receptors on the cell surface initiates a phosphorylation cascade that leads to the activation of transcription factors, which in turn bind to the promoter region of the MMP-3 gene and upregulate its transcription.

Experimental Workflow

The experimental workflow for the this compound assay for inhibitor screening is a multi-step process that begins with the activation of the pro-enzyme, followed by the enzymatic reaction in the presence and absence of inhibitors, and concludes with data analysis to determine the inhibitory potency of the tested compounds.

Materials and Reagents

-

Recombinant Human Pro-MMP-3

-

This compound fluorogenic substrate

-

4-Aminophenylmercuric Acetate (APMA)

-

Batimastat (or other known MMP-3 inhibitor as a positive control)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35

-

Dimethyl Sulfoxide (DMSO)

-

Black, flat-bottom 96-well microplates

-

Fluorescence microplate reader with excitation at 328 nm and emission at 350 nm

Experimental Protocols

Reagent Preparation

-

Assay Buffer: Prepare a stock solution of the assay buffer and store at 4°C.

-

Recombinant Human Pro-MMP-3: Reconstitute lyophilized pro-MMP-3 in the assay buffer to a stock concentration of 100 µg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

This compound Substrate: Prepare a 10 mM stock solution in DMSO. Aliquot and store at -20°C, protected from light.

-

APMA: Prepare a 10 mM stock solution in 0.2 M NaOH. Aliquot and store at -20°C.

-

Batimastat (Positive Control Inhibitor): Prepare a 10 mM stock solution in DMSO. Aliquot and store at -20°C.

Activation of Pro-MMP-3

-

Thaw an aliquot of the pro-MMP-3 stock solution on ice.

-

Dilute the pro-MMP-3 with assay buffer to a concentration of 10 µg/mL.

-

To activate, add APMA from the stock solution to the diluted pro-MMP-3 to a final concentration of 1 mM.[4]

-

Incubate the mixture for 2 hours at 37°C.[5] This activated MMP-3 solution is now ready for use in the assay.

Inhibitor Screening Assay

-

Prepare Inhibitor Dilutions:

-

Perform a serial dilution of the test compounds and the positive control (Batimastat) in assay buffer containing a final DMSO concentration of 1% (v/v). A typical starting concentration for screening is 10 µM.

-

-

Assay Plate Setup:

-

Add 50 µL of assay buffer to all wells of a black 96-well microplate.

-

Blank (No Enzyme) Wells: Add 25 µL of assay buffer.

-

Negative Control (No Inhibitor) Wells: Add 25 µL of assay buffer containing 1% DMSO.

-

Positive Control Wells: Add 25 µL of the various dilutions of Batimastat.

-

Test Compound Wells: Add 25 µL of the various dilutions of the test compounds.

-

-

Enzyme Addition:

-

Dilute the activated MMP-3 in assay buffer to a working concentration of 10 ng/µL.

-

Add 25 µL of the diluted activated MMP-3 to the Negative Control, Positive Control, and Test Compound wells. The final concentration of MMP-3 in the assay will be 2.5 µg/mL.[6]

-

-

Pre-incubation:

-

Mix the plate gently and incubate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.

-

-

Reaction Initiation:

-

Prepare a working solution of the this compound substrate by diluting the stock solution in assay buffer to a final concentration of 20 µM.

-

Add 25 µL of the this compound working solution to all wells to initiate the enzymatic reaction. The final substrate concentration in the assay will be 5 µM.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity (Relative Fluorescence Units, RFU) at an excitation wavelength of 328 nm and an emission wavelength of 350 nm.[3]

-

For kinetic assays, record the fluorescence every 5 minutes for 30-60 minutes. For endpoint assays, incubate the plate at 37°C for 60 minutes, protected from light, before reading the final fluorescence.

-

Data Analysis

-

Correct for Background Fluorescence: Subtract the average RFU of the Blank wells from the RFU of all other wells.

-

Calculate Percent Inhibition:

-

Use the following formula: % Inhibition = [1 - (RFU of Test Well / RFU of Negative Control Well)] * 100

-

-

Determine IC50 Values:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Data Presentation

The following tables present mock data for an inhibitor screening experiment using Batimastat as the control inhibitor.

Table 1: Inhibition of MMP-3 Activity by Batimastat

| Batimastat Conc. (nM) | Average RFU | Corrected RFU | % Inhibition |

| 0 (No Inhibitor) | 15,250 | 15,000 | 0.0 |

| 1 | 13,750 | 13,500 | 10.0 |

| 5 | 10,750 | 10,500 | 30.0 |

| 10 | 8,500 | 8,250 | 45.0 |

| 20 | 7,750 | 7,500 | 50.0 |

| 50 | 4,750 | 4,500 | 70.0 |

| 100 | 3,250 | 3,000 | 80.0 |

| 500 | 2,750 | 2,500 | 83.3 |

| 1000 | 2,650 | 2,400 | 84.0 |

| Blank (No Enzyme) | 250 | 0 | - |

Table 2: IC50 Value for Batimastat

| Inhibitor | Target | IC50 (nM) |

| Batimastat | MMP-3 | 20.0[7][8][9][10] |

Conclusion

The this compound assay provides a reliable and sensitive method for the high-throughput screening of MMP-3 inhibitors. The protocol outlined in this document offers a comprehensive guide for researchers to implement this assay in their drug discovery programs. The use of appropriate controls and careful data analysis are crucial for obtaining accurate and reproducible results. This assay can be a valuable tool in the identification and characterization of novel therapeutic agents targeting MMP-3.

References

- 1. MMP Activity Assay Kit (Fluorometric - Green) (ab112146) | Abcam [abcam.com]

- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Generation of Matrix Degradation Products Using an In Vitro MMP Cleavage Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods for Analysis of Matrix Metalloproteinase Regulation of Neutrophil-Endothelial Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human MMP-3 Recombinant Protein (420-03-10UG) [thermofisher.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Batimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]

- 10. selleckchem.com [selleckchem.com]

Application Notes and Protocols for Cell-based Assay Development with DNP-pYAYWMR

Disclaimer: The peptide "DNP-PYAYWMR" is not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the inferred properties of a dinitrophenyl (DNP) modified and tyrosine-phosphorylated peptide (pY) and are provided as a guide for assay development. The experimental conditions and expected results are illustrative.

Introduction

This compound is a synthetic peptide likely utilized as a high-affinity probe in cell-based and biochemical assays to investigate signaling pathways involving phosphotyrosine-binding proteins. The dinitrophenyl (DNP) group serves as a versatile tag, enabling detection through anti-DNP antibodies in various assay formats, including ELISA and fluorescence-based methods. The core peptide sequence, pYAYWMR, containing a phosphorylated tyrosine (pY), is designed to mimic a motif recognized by specific protein interaction domains, such as SH2 (Src Homology 2) domains, or to act as a substrate for protein tyrosine phosphatases (PTPs). These characteristics make this compound a valuable tool for drug discovery and cell signaling research.

Principle Applications

-

Kinase and Phosphatase Assays: To identify and characterize inhibitors or activators of protein tyrosine kinases and phosphatases.

-

Protein-Protein Interaction Studies: To investigate the binding of SH2 domain-containing proteins or other phosphotyrosine-binding proteins to the specific pYAYWMR motif.

-

High-Throughput Screening (HTS): The DNP tag allows for the development of robust, non-radioactive HTS assays for modulators of phosphotyrosine-dependent signaling events.

Signaling Pathway Context

The pYAYWMR sequence may be relevant to receptor tyrosine kinase (RTK) signaling pathways. Upon ligand binding, RTKs dimerize and autophosphorylate on specific tyrosine residues, creating docking sites for SH2 domain-containing proteins like Grb2, PLCγ, and the p85 subunit of PI3K. These interactions initiate downstream signaling cascades that regulate cell proliferation, differentiation, and survival. This compound can be used to study the components and regulation of these pathways.

Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Protocols

Homogeneous Fluorescence Polarization (FP) Kinase Assay

This protocol describes a method to screen for inhibitors of a tyrosine kinase using this compound as a substrate. The assay measures the change in fluorescence polarization of a fluorescently labeled anti-DNP antibody upon binding to the phosphorylated peptide.

Experimental Workflow

Application Notes and Protocols for Dnp-PYAYWMR in Matrix Degradation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. Among these, Matrix Metalloproteinase-3 (MMP-3), also known as stromelysin-1, plays a significant role in the degradation of a broad range of ECM components and the activation of other pro-MMPs. Dysregulation of MMP-3 activity is implicated in various diseases, including arthritis, cancer metastasis, and atherosclerosis.

Dnp-PYAYWMR is a highly selective fluorogenic peptide substrate designed for the sensitive and continuous assay of MMP-3 activity. This substrate is based on the principle of Förster Resonance Energy Transfer (FRET), providing a valuable tool for researchers studying matrix degradation and for the development of therapeutic MMP inhibitors.

Principle of the Assay

The this compound substrate incorporates a fluorophore and a quencher moiety. In the intact peptide, the close proximity of the 2,4-dinitrophenyl (Dnp) group quenches the fluorescence of a tryptophan (Trp) or other fluorophore residue. Upon cleavage of the peptide bond between the tyrosine and alanine residues by active MMP-3, the fluorophore and quencher are separated. This separation disrupts the FRET, resulting in a detectable increase in fluorescence intensity that is directly proportional to the MMP-3 activity.

The cleavage of this compound by MMP-3 yields two fragments: the non-fluorescent Dnp-PYA and the fluorescent YWMR. The fluorescence of the YWMR fragment can be monitored to quantify enzyme activity.

Data Presentation: Substrate Selectivity

The selectivity of a fluorogenic substrate is critical for accurately measuring the activity of a specific MMP in complex biological samples. While this compound is reported to be selective for MMP-3, obtaining a comprehensive kinetic dataset for this specific peptide against a wide range of MMPs from a single source is challenging. However, data from closely related MOCAc/Dnp FRET substrates provide a strong indication of the selectivity profile. The table below summarizes the kinetic parameters for a highly similar MMP-3 substrate, NFF-3 (Mca-Arg-Pro-Lys-Pro-Val-Glu-Nva-Trp-Arg-Lys(Dnp)-NH2), demonstrating its preference for MMP-3.

| Enzyme | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |

| MMP-3 | - | - | 218,000 |

| MMP-9 | - | - | 10,100 |

| MMP-1 | - | - | No significant hydrolysis |

| MMP-2 | - | - | No significant hydrolysis |

Data presented for the similar FRET substrate NFF-3. The catalytic efficiency (kcat/KM) for MMP-3 is significantly higher, indicating strong substrate preference.

For another general MMP substrate, MMP Substrate III (DABCYL-GABA-PQGL-E(EDANS)-AK-NH2), the following kinetic data highlights the differential activity of various MMPs:

| Enzyme | kcat/KM (M⁻¹s⁻¹) |

| MMP-2 | 619,000 |

| MMP-9 | 206,000 |

| MMP-3 | 40,000 |

| MMP-1 | 21,000 |

This data for a different substrate illustrates the principle of differential MMP activity which underpins the development of selective substrates like this compound.

Experimental Protocols

Activation of Pro-MMP-3

MMPs are often present as inactive zymogens (pro-MMPs) and require activation for enzymatic activity. Chemical activation using 4-aminophenylmercuric acetate (APMA) is a common in vitro method.

Materials:

-

Recombinant human pro-MMP-3

-

APMA (p-aminophenylmercuric acetate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

Protocol:

-

Prepare a 10 mM stock solution of APMA in 0.1 M NaOH.

-

Dilute the pro-MMP-3 to the desired concentration in Assay Buffer.

-

Add the APMA stock solution to the pro-MMP-3 solution to a final concentration of 1-2 mM.

-

Incubate at 37°C for 1-4 hours. The optimal incubation time may need to be determined empirically.

-

The activated MMP-3 is now ready for use in the activity assay.

MMP-3 Activity Assay using this compound

This protocol provides a general guideline for measuring MMP-3 activity in a 96-well plate format using a fluorescence plate reader.

Materials:

-

Activated MMP-3

-

This compound substrate

-

Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

-

MMP inhibitor (e.g., GM6001) for control wells

-

Black 96-well microplate

Protocol:

-

Prepare Substrate Working Solution: Dissolve this compound in DMSO to make a stock solution (e.g., 1-10 mM). Further dilute the stock solution with Assay Buffer to the desired final concentration (typically in the low micromolar range).

-

Assay Setup: To each well of the 96-well plate, add the following:

-

Sample Wells: 50 µL of activated MMP-3 and 50 µL of Assay Buffer.

-

Inhibitor Control Wells: 50 µL of activated MMP-3 pre-incubated with an MMP inhibitor and 50 µL of Assay Buffer.

-

Substrate Control Wells: 100 µL of Assay Buffer.

-

-

Initiate Reaction: Add 50 µL of the this compound working solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 150 µL.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes. Use an excitation wavelength of approximately 328 nm and an emission wavelength of approximately 350 nm.[1] Alternative excitation of 280 nm and emission between 300-350 nm can also be used.

-

Data Analysis: Calculate the rate of substrate cleavage by determining the slope of the linear portion of the fluorescence intensity versus time plot.

Visualizations

Signaling Pathway for MMP-3 Expression

The expression of MMP-3 is regulated by complex signaling pathways, primarily the NF-κB and MAPK pathways, which are often initiated by pro-inflammatory cytokines such as TNF-α and IL-1β.[2]

Caption: Inflammatory signaling pathways leading to MMP-3 expression.

Experimental Workflow for MMP-3 Activity Assay

The following diagram outlines the key steps in performing an MMP-3 activity assay using the this compound FRET substrate.

Caption: Experimental workflow for MMP-3 FRET-based assay.

Applications in Research and Drug Development

The this compound substrate is a versatile tool for studying MMP-3 activity in various contexts:

-

Cancer Research: MMP-3 is known to promote tumor invasion and metastasis by degrading the ECM, which acts as a barrier to cancer cell migration. This substrate can be used to screen for MMP-3 inhibitors as potential anti-cancer therapeutics and to study the role of MMP-3 in the tumor microenvironment.

-

Arthritis Research: In inflammatory joint diseases like rheumatoid arthritis and osteoarthritis, MMP-3 contributes to cartilage and bone degradation. This compound can be used to measure MMP-3 activity in synovial fluid or cartilage extracts to understand disease progression and to evaluate the efficacy of anti-inflammatory drugs.[3][4]

-

Cardiovascular Disease: MMP-3 is involved in the destabilization of atherosclerotic plaques. This substrate can be employed in studies investigating the mechanisms of atherosclerosis and for the development of drugs that target plaque rupture.

-

High-Throughput Screening (HTS): The fluorogenic nature of the assay makes it amenable to HTS of compound libraries to identify novel MMP-3 inhibitors for drug development.

By providing a sensitive and selective means to quantify MMP-3 activity, this compound facilitates a deeper understanding of the roles of this important enzyme in health and disease and aids in the discovery of new therapeutic interventions.

References

- 1. Comparison of Metalloproteinase Protein and Activity Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH (MMP-2 / MMP-9 Substrate) - Echelon Biosciences [echelon-inc.com]

Live-Cell Imaging of MMP3 Activity with Dnp-PYAYWMR: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the fluorescent peptide substrate, Dnp-PYAYWMR, for the real-time imaging of Matrix Metalloproteinase-3 (MMP3) activity in live cells. This document outlines the mechanism of action, offers detailed protocols for cell preparation and imaging, and presents the relevant signaling pathways involved in MMP3 regulation.

Introduction to this compound

This compound is a highly selective, fluorescently quenched peptide substrate designed for the sensitive detection of MMP3 activity. The peptide sequence, PYAYWMR, is flanked by a 2,4-dinitrophenyl (Dnp) quencher and a fluorophore. In its intact state, the close proximity of the Dnp group to the fluorophore results in the quenching of the fluorescent signal. Upon cleavage of the peptide by active MMP3, the fluorophore is liberated from the quencher, leading to a significant increase in fluorescence that can be monitored using fluorescence microscopy. This "turn-on" mechanism provides a direct and real-time measure of MMP3 enzymatic activity within the complex environment of living cells.

Data Presentation

Due to the limited availability of published quantitative data for the this compound probe, a comprehensive table of kinetic parameters and selectivity across a panel of Matrix Metalloproteinases cannot be provided at this time. The data that is available is summarized below. Researchers are encouraged to perform their own characterization of the probe for their specific experimental systems.

| Parameter | Value | Reference |

| Target Enzyme | Matrix Metalloproteinase-3 (MMP3) | [1] |

| Cleavage Products | Dnp-PYA (non-fluorescent) and YWMR (fluorophore) | [1] |

| Excitation Wavelength (Ex) | 328 nm | [1] |

| Emission Wavelength (Em) | 350 nm | [1] |

Signaling Pathways

The expression and activity of MMP3 are tightly regulated by a complex network of signaling pathways, often initiated by extracellular stimuli such as cytokines and growth factors. Understanding these pathways is crucial for interpreting the results of live-cell imaging experiments.

MMP3 Gene Expression Pathway

The transcription of the MMP3 gene is primarily regulated by the NF-κB and MAPK signaling cascades. Inflammatory cytokines like TNF-α and IL-1β are potent inducers of MMP3 expression.

Caption: Upregulation of MMP3 gene expression by inflammatory cytokines.

Pro-MMP3 Activation and Substrate Cleavage

Once synthesized and secreted, MMP3 exists as an inactive zymogen (pro-MMP3). Its activation requires the proteolytic removal of the pro-domain by other proteases, such as plasmin or other MMPs. The active MMP3 can then cleave its substrates, including the this compound probe.

Caption: Activation of pro-MMP3 and subsequent cleavage of the this compound probe.

Experimental Protocols

The following protocols provide a general framework for live-cell imaging of MMP3 activity using the this compound probe. Optimization of parameters such as cell seeding density, probe concentration, and incubation time is recommended for each specific cell type and experimental condition.

I. Cell Culture and Preparation

-

Cell Seeding: Plate cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy. The optimal seeding density should result in a 50-70% confluent monolayer at the time of imaging.

-

Cell Culture: Culture cells in their appropriate growth medium at 37°C in a humidified atmosphere with 5% CO2.

-

Induction of MMP3 Expression (Optional): To induce MMP3 expression, treat cells with an appropriate stimulus (e.g., 10 ng/mL TNF-α or 10 ng/mL IL-1β) for 12-24 hours prior to imaging. Include an unstimulated control group for comparison.

II. Probe Preparation and Cell Labeling

-

Probe Reconstitution: Prepare a stock solution of this compound by dissolving it in sterile, nuclease-free DMSO to a concentration of 1-10 mM. Aliquot and store at -20°C or -80°C, protected from light.

-

Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in serum-free cell culture medium to the desired final working concentration. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.

-

Cell Labeling: a. Aspirate the growth medium from the cultured cells. b. Wash the cells twice with pre-warmed, serum-free medium or phosphate-buffered saline (PBS). c. Add the this compound working solution to the cells and incubate at 37°C for 30-60 minutes, protected from light.

III. Live-Cell Imaging

-

Microscope Setup: a. Use an inverted fluorescence microscope equipped with a temperature and CO2-controlled environmental chamber to maintain cell viability. b. Select the appropriate objective lens (e.g., 20x or 40x) for the desired magnification. c. Use a filter set appropriate for the fluorophore released from the this compound probe (Ex: ~328 nm, Em: ~350 nm).

-

Image Acquisition: a. Place the cell culture dish on the microscope stage and allow the temperature to equilibrate. b. Acquire baseline fluorescence images before significant probe cleavage occurs. c. Capture time-lapse images at regular intervals (e.g., every 5-15 minutes) to monitor the increase in fluorescence over time. d. Minimize phototoxicity by using the lowest possible excitation light intensity and exposure time that provides a sufficient signal-to-noise ratio.

-

Controls: a. Unstimulated Cells: Image cells not treated with an MMP3-inducing agent to assess basal MMP3 activity. b. Inhibitor Control: Treat a subset of stimulated cells with a broad-spectrum MMP inhibitor (e.g., GM6001) or a specific MMP3 inhibitor to confirm that the observed fluorescence is due to MMP3 activity. c. Cell-Free Control: Image the this compound probe in cell-free medium to assess background fluorescence and probe stability.

IV. Data Analysis

-

Image Processing: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity.

-

Quantification: a. Define regions of interest (ROIs) around individual cells or cell populations. b. Measure the mean fluorescence intensity within the ROIs for each time point. c. Subtract the background fluorescence from a cell-free region. d. Plot the change in fluorescence intensity over time to visualize the kinetics of MMP3 activity. e. Compare the rates of fluorescence increase between different experimental groups.

Experimental Workflow